![molecular formula C12H14N4S B5751098 N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea](/img/structure/B5751098.png)
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
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Overview
Description
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as MPTU, is a small molecule that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including carbonic anhydrase, acetylcholinesterase, and β-amyloid peptide. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have antiviral properties by inhibiting the replication of viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its high yield synthesis method, making it a cost-effective compound to use. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
For the study of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea include further studying its potential therapeutic applications, mechanism of action, and improving its solubility for lab experiments.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. The product obtained is then purified by recrystallization. The yield of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea obtained by this method is high, making it a cost-effective synthesis method.
Scientific Research Applications
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antiviral properties. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8-5-3-4-6-10(8)13-12(17)14-11-7-9(2)15-16-11/h3-7H,1-2H3,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHYVKGJRKQKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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